N-Methacryloyl-2-methylalanine
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Overview
Description
N-Methacryloyl-2-methylalanine is a synthetic compound that belongs to the class of methacrylate derivatives It is characterized by the presence of a methacryloyl group attached to the nitrogen atom of 2-methylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methacryloyl-2-methylalanine typically involves the reaction of 2-methylalanine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction and to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The continuous flow synthesis involves the use of high-performance liquid chromatography pumps to mix the reactants and maintain a steady flow of the reaction mixture through a tubular reactor .
Chemical Reactions Analysis
Types of Reactions
N-Methacryloyl-2-methylalanine undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with methacrylate backbones.
Substitution Reactions: The methacryloyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the methacryloyl group can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Addition Reactions: Can be carried out using nucleophiles such as alcohols or amines under mild conditions.
Major Products Formed
Polymerization: Results in the formation of polymethacrylate chains.
Substitution Reactions: Yields substituted methacryloyl derivatives.
Addition Reactions: Produces adducts with the nucleophiles used.
Scientific Research Applications
N-Methacryloyl-2-methylalanine has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Materials Science: Incorporated into hydrogels and other materials for enhanced mechanical properties and biocompatibility.
Biomedical Research: Utilized in the development of drug delivery systems, tissue engineering scaffolds, and bioactive coatings.
Mechanism of Action
The mechanism of action of N-Methacryloyl-2-methylalanine primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group facilitates the formation of covalent bonds with other monomers, leading to the creation of polymeric structures. These structures can interact with biological molecules and cells, making them useful in biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Methacrylic Acid: A simpler methacrylate derivative used in similar applications.
N-Acryloyl-2-methylalanine: Similar structure but with an acryloyl group instead of a methacryloyl group.
Methacryloyl Glycine: Another methacryloyl derivative with glycine instead of 2-methylalanine.
Uniqueness
N-Methacryloyl-2-methylalanine is unique due to the presence of the 2-methylalanine moiety, which imparts specific steric and electronic properties to the compound. This uniqueness allows for the formation of polymers with distinct mechanical and chemical properties, making it valuable in specialized applications .
Properties
IUPAC Name |
2-methyl-2-(2-methylprop-2-enoylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)6(10)9-8(3,4)7(11)12/h1H2,2-4H3,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFZVTZBHCHYGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549733 |
Source
|
Record name | 2-Methyl-N-(2-methylacryloyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15926-21-3 |
Source
|
Record name | 2-Methyl-N-(2-methyl-1-oxo-2-propen-1-yl)alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15926-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-N-(2-methylacryloyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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